

A Comparative Analysis of Gene Expression Modulation by Compound NJK14013 and Estradiol

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Compound of Interest		
Compound Name:	Estrogen receptor antagonist 7	
Cat. No.:	B14746850	Get Quote

An Objective Guide for Researchers in Drug Discovery and Development

The term "Compound 13" is ambiguous in scientific literature, referring to multiple distinct chemical entities across various research contexts. This guide focuses on a specifically identified novel selective estrogen receptor modulator (SERM), NJK14013, which demonstrates direct relevance to estrogen receptor (ER) signaling and gene expression modulation. This comparison with estradiol, the principal female sex hormone, provides valuable insights for researchers in endocrinology, oncology, and drug development.

NJK14013 has been identified as a novel SERM that activates ER-mediated transcription.[1] Its effects on gene expression, when compared to the natural ligand estradiol, reveal important aspects of its potential as a therapeutic agent.

Quantitative Comparison of Gene Expression

The following table summarizes the quantitative data on the effects of NJK14013 and estradiol on the expression of a key estrogen-responsive gene, GREB1 (Growth Regulation by Estrogen in Breast Cancer 1).



Compound	Target Gene	Cell Line	Concentrati on	Fold Change in mRNA Expression (relative to control)	Reference
NJK14013	GREB1	MCF-7	1 μΜ	~4.5	[1]
Estradiol (E2)	GREB1	MCF-7	10 nM	~6.0	[1]

Note: The data presented is based on the findings from the primary study on NJK14013.[1] Further comprehensive studies, such as RNA-sequencing, would be required to elucidate the full spectrum of gene expression changes.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation and replication of these findings.

Cell Culture and Treatment

- Cell Line: Human breast cancer cell line MCF-7, which is positive for the estrogen receptor.
- Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Hormone Deprivation: Prior to treatment, cells were cultured in phenol red-free DMEM supplemented with charcoal-stripped FBS for at least 48 hours to eliminate the effects of exogenous estrogens.
- Compound Treatment: Cells were treated with either NJK14013 (1 μM), estradiol (10 nM), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours) before harvesting for RNA extraction.



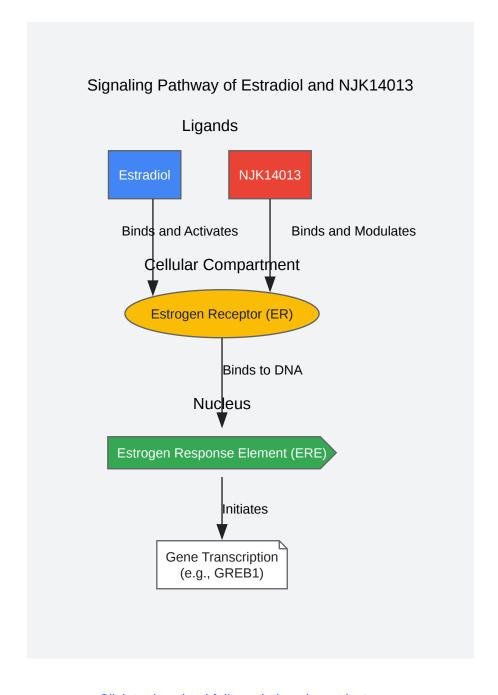


Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

- RNA Extraction: Total RNA was isolated from the treated and control cells using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen).
- cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
- qRT-PCR: The relative expression levels of the target gene (GREB1) were quantified using a real-time PCR system with specific primers for GREB1 and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: The comparative Ct ($\Delta\Delta$ Ct) method was used to calculate the fold change in gene expression in the treated samples relative to the vehicle-treated control samples.

Signaling Pathway and Experimental Workflow Visualizations Signaling Pathway of Estradiol and NJK14013



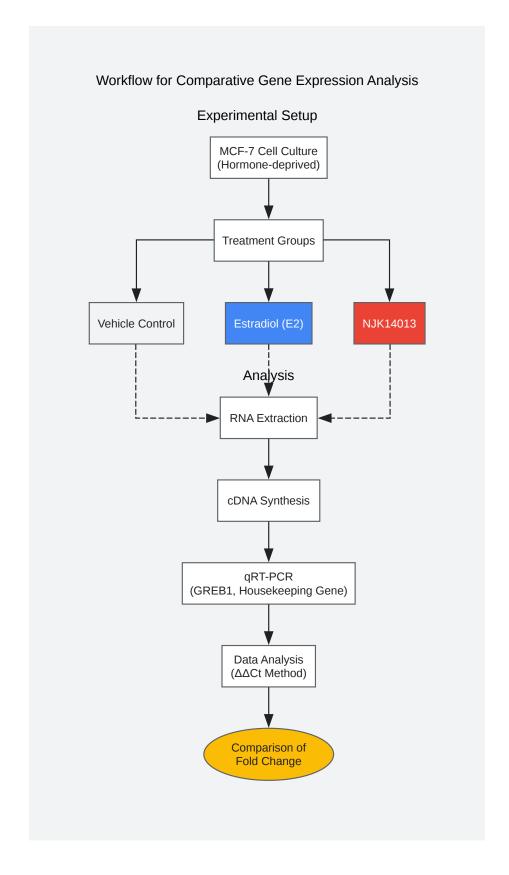


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Caption: A diagram illustrating the signaling pathway of Estradiol and NJK14013.

Experimental Workflow for Comparative Gene Expression Analysis





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Caption: A flowchart of the experimental workflow for comparing gene expression.



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References

- 1. NJK14013, a novel synthetic estrogen receptor-α agonist, exhibits estrogen receptor-independent, tumor cell-specific cytotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
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